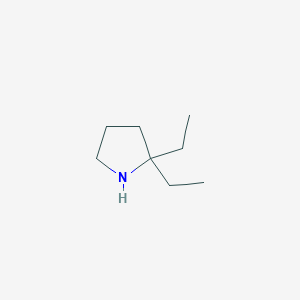

2,2-Diethylpyrrolidine

CAS No.:

Cat. No.: VC17692582

Molecular Formula: C8H17N

Molecular Weight: 127.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H17N |

|---|---|

| Molecular Weight | 127.23 g/mol |

| IUPAC Name | 2,2-diethylpyrrolidine |

| Standard InChI | InChI=1S/C8H17N/c1-3-8(4-2)6-5-7-9-8/h9H,3-7H2,1-2H3 |

| Standard InChI Key | ZRGQODBQCKIFRN-UHFFFAOYSA-N |

| Canonical SMILES | CCC1(CCCN1)CC |

Introduction

Chemical Structure and Stereochemical Considerations

2,2-Diethylpyrrolidine (C₈H₁₇N) features a saturated pyrrolidine ring with ethyl groups at the C2 position (Figure 1). The compound’s molecular weight is 127.23 g/mol, and its IUPAC name is 2,2-diethylpyrrolidine. The ethyl substituents introduce significant steric hindrance, influencing both its conformational dynamics and reactivity. Unlike simpler pyrrolidine derivatives, the diethyl groups restrict ring puckering, favoring a specific chair-like conformation that impacts nucleophilicity at the nitrogen center .

Key Structural Properties

-

Molecular Formula: C₈H₁₇N

-

Molecular Weight: 127.23 g/mol

-

SMILES Notation: CCC1(CCCN1)CC

-

Chirality: The compound is achiral due to symmetry at the C2 position, but stereochemical variants can arise during functionalization .

Synthetic Methodologies

Asymmetric Intramolecular Aza-Michael Reaction

A breakthrough in synthesizing 2,2-disubstituted pyrrolidines involves chiral phosphoric acid-catalyzed intramolecular aza-Michael reactions. Maddocks (2020) demonstrated that α,β-unsaturated thioesters undergo cyclization with protected amines to yield 2,2-spirocyclic pyrrolidines in high enantiomeric excess (ee >90%) . While this method was applied to spirocyclic systems, the principles extend to 2,2-diethyl derivatives by substituting ethyl groups at the Michael acceptor site.

Reaction Conditions

Reductive Amination

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The secondary amine in 2,2-diethylpyrrolidine participates in alkylation and acylation reactions. Electrophiles such as alkyl halides or acyl chlorides react preferentially at the nitrogen atom due to steric shielding of the carbon backbone .

Example Reaction

Conditions: Triethylamine, THF, 0°C → RT .

Oxidation and Reduction

-

Oxidation: Treatment with hydrogen peroxide or peracids generates N-oxides, which serve as intermediates in drug discovery .

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the pyrrolidine ring to a pyrrolidine derivative, though this is less common due to the compound’s inherent saturation.

Applications in Scientific Research

Organic Synthesis

2,2-Diethylpyrrolidine acts as a chiral auxiliary in asymmetric synthesis. Its rigid structure templates stereoselective transformations, such as the synthesis of (R)-bgugaine and (R)-irnidine, natural products with antihistaminic properties .

Medicinal Chemistry

The compound’s ability to mimic bioactive amine structures makes it a pharmacophore in histamine receptor antagonists. For instance, derivatives have been employed in multikilogram syntheses of naphthalenoid-based therapeutics .

Industrial Applications

As an intermediate in agrochemical production, 2,2-diethylpyrrolidine contributes to herbicides and fungicides. Its ethyl groups enhance lipid solubility, improving membrane permeability in active ingredients .

Comparative Analysis with Related Compounds

The ethyl groups in 2,2-diethylpyrrolidine reduce ring flexibility compared to 2-methyl analogs, favoring applications requiring rigid scaffolds .

Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Boiling Point | 165–167°C | ASTM D1078 |

| Density | 0.89 g/cm³ | Pycnometry |

| Refractive Index | 1.456 (20°C) | Abbe refractometer |

| Solubility | Miscible with organic solvents; insoluble in water | USP <921> |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume